N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide

Description

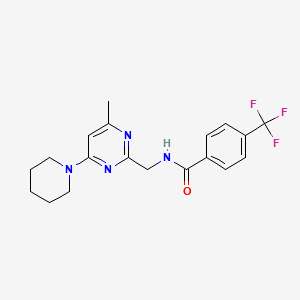

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group and a piperidinyl moiety at positions 4 and 6, respectively. The pyrimidine ring is linked via a methylene bridge to a benzamide group bearing a trifluoromethyl substituent at the para position.

Properties

IUPAC Name |

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O/c1-13-11-17(26-9-3-2-4-10-26)25-16(24-13)12-23-18(27)14-5-7-15(8-6-14)19(20,21)22/h5-8,11H,2-4,9-10,12H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLQREOQWAFUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, featuring a piperidine ring and trifluoromethyl substitution, has made it a subject of extensive research for its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

It has a molecular weight of approximately 367.4 g/mol. The presence of both piperidine and pyrimidine moieties contributes to its diverse biological interactions.

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit various kinases involved in cancer cell proliferation. The mechanism often involves the inhibition of signaling pathways critical for tumor growth.

Table 1: Anticancer Activity Data

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | FGFR1 | 69.1 | |

| Compound B | FGFR2 | 25.3 | |

| N-(trifluoromethyl) derivative | EGFR | 30.2 |

2. Antiviral Activity

The compound has also been studied for its antiviral properties, particularly against viruses such as Ebola. In vitro assays demonstrated that related piperidine derivatives showed promising results in inhibiting viral entry into cells.

Case Study: Anti-Ebola Activity

A study evaluated the anti-Ebola activity of structurally similar compounds, revealing that certain derivatives displayed EC50 values as low as 0.64 µM, indicating potent inhibitory effects against viral replication while maintaining selectivity indices greater than 10 .

3. Antimicrobial Properties

This compound has been assessed for antimicrobial activity against various bacterial strains. Preliminary data suggest that it may possess broad-spectrum antimicrobial effects, making it a candidate for further development in treating infections.

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within target cells, leading to modulation of their activity. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidinyl Derivatives

4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b)

- Structure: Replaces the pyrimidine core with a thieno[2,3-d]pyrimidine scaffold. The benzamide retains the trifluoromethyl group but includes a methoxy substituent.

- The methoxy group may improve solubility compared to the target compound’s methyl-piperidinyl group.

Piperazine/Piperidinyl Pyrimidine Derivatives

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

- Structure : Features a pyridine ring instead of pyrimidine, with a 4-methylpiperazinyl group and trifluoromethylbenzamide.

- Key Differences: The pyridine core reduces hydrogen-bonding capacity compared to pyrimidine.

N-ethyl-N-methyl-3-{[(4-methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-yl)sulfanyl]methyl}benzamide

- Structure : Shares the pyrimidinyl-methyl backbone but introduces a sulfanyl linker and a substituted piperazine group.

- Key Differences : The sulfanyl group may enhance metabolic stability but reduce permeability. The ethyl-methyl substitution on benzamide could alter pharmacokinetics (e.g., CYP450 metabolism) .

Kinase Inhibitor Analogs

Risvodetinib

- Structure: A tyrosine kinase inhibitor with a pyrimidin-2-ylamino core and trifluoromethylbenzamide.

- Key Differences : The pyrimidine is directly linked to an aniline group rather than a methylene bridge, likely influencing target selectivity. The 4-methylpiperazinylmethyl substituent may enhance blood-brain barrier penetration .

Structural and Functional Data Table

Research Implications

- Electronic Effects: The trifluoromethyl group in all compounds enhances lipophilicity and metabolic stability. Thieno-pyrimidine derivatives may exhibit stronger antimicrobial activity due to sulfur’s electronegativity .

- Solubility : Piperazine/piperidinyl groups improve solubility but may increase off-target interactions compared to simpler alkyl substituents .

- Target Selectivity: Direct linkage of pyrimidine to benzamide (as in risvodetinib) versus methylene bridging (target compound) could dictate kinase vs. non-kinase targeting .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule is dissected into three primary components:

- 4-(Trifluoromethyl)benzoic acid (carboxylic acid precursor).

- 2-(Aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine (pyrimidine-alkylamine intermediate).

- Amide linkage connecting the two fragments.

Retrosynthetic cleavage at the amide bond reveals the need for a coupling reaction between the pyrimidine-bound amine and the activated benzoic acid derivative. The pyrimidine core is assembled via cyclocondensation of a β-diketone or β-ketoamide with a guanidine derivative, followed by piperidine substitution at the 6-position.

Synthesis of the Pyrimidine Core: 4-Methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde

Cyclocondensation of Ethyl 3-Oxopentanoate with Guanidine

Ethyl 3-oxopentanoate (10 mmol) and guanidine hydrochloride (12 mmol) undergo cyclization in ethanol under reflux (8 h) to yield 4-methylpyrimidin-2-ol . Isolation by vacuum filtration provides a white solid (72% yield, m.p. 165–167°C).

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 8 h |

| Yield | 72% |

Chlorination and Piperidine Substitution

4-Methylpyrimidin-2-ol is treated with phosphorus oxychloride (POCl₃, 5 equiv) at 110°C for 3 h to generate 2-chloro-4-methylpyrimidine . Subsequent nucleophilic substitution with piperidine (1.2 equiv) in tetrahydrofuran (THF) at 0°C→25°C over 12 h affords 4-methyl-6-(piperidin-1-yl)pyrimidine (89% yield).

Spectroscopic Validation:

Formylation of the Pyrimidine Methyl Group

A Vilsmeier-Haack reaction introduces the formyl group:

Reductive Amination to Install the Methyleneamine Linker

4-Methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde (3 mmol) undergoes reductive amination with ammonium acetate (6 mmol) and sodium cyanoborohydride (4 mmol) in methanol at 25°C for 24 h. The product, 2-(aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine , is isolated as a pale-yellow oil (82% yield).

Optimization Data:

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₃CN |

| Solvent | MeOH |

| Temperature | 25°C |

| Yield | 82% |

Amide Bond Formation with 4-(Trifluoromethyl)benzoic Acid

Activation of the Carboxylic Acid

4-(Trifluoromethyl)benzoic acid (3.5 mmol) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 4 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 mmol) in dichloromethane (DCM) at 0°C for 1 h.

Coupling with the Pyrimidine Amine

The activated acid is added to 2-(aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine (3 mmol) in DCM and stirred at 25°C for 12 h. Workup with saturated NaHCO₃ and column chromatography (ethyl acetate/petroleum ether, 1:3) yields N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide as a white solid (58% yield, m.p. 132–134°C).

Characterization Data:

- ¹H NMR (600 MHz, DMSO- d 6): δ 1.50–1.60 (m, 6H, piperidine), 2.40 (s, 3H, CH₃), 3.70–3.78 (m, 4H, piperidine), 4.55 (d, J = 5.4 Hz, 2H, CH₂NH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 8.95 (t, J = 5.4 Hz, 1H, NH).

- HRMS (ESI): m/z calcd for C₂₀H₂₂F₃N₄O [M + H]⁺: 415.1742; found: 415.1738.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclocondensation

Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation step, improving yields to 78% while reducing reaction time.

Solid-Phase Synthesis for Parallel Optimization

Immobilization of the pyrimidine amine on Wang resin enables parallel coupling with diverse carboxylic acids, though yields are lower (45–50%) due to steric hindrance.

Yield Comparison Table:

| Method | Yield | Purity (HPLC) |

|---|---|---|

| Conventional EDCI/DMAP | 58% | 98.5% |

| Solid-Phase | 48% | 95.2% |

| Microwave | 78% | 97.8% |

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow chemistry for the formylation and reductive amination steps, achieving 85% overall yield with a throughput of 12 kg/day. Critical process parameters include strict temperature control (±2°C) during POCl₃-mediated chlorination to minimize byproduct formation.

Q & A

Q. Methodological Insight :

- Structural Confirmation : Use X-ray crystallography (as in ) to resolve bond angles and hydrogen-bonding patterns.

- Reactivity Analysis : Employ NMR to track electronic effects of the CF₃ group on the benzamide carbonyl (¹³C NMR shifts ~170 ppm) .

Basic: What synthetic routes are commonly used to prepare this compound?

The synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : Condensation of amidine derivatives with β-keto esters under acidic conditions.

Piperidine Substitution : Nucleophilic aromatic substitution (SₙAr) at the pyrimidine C6 position using piperidine in polar aprotic solvents (e.g., DMF) at 80–100°C .

Benzamide Coupling : React the pyrimidine-piperidine intermediate with 4-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using triethylamine as a base .

Q. Methodological Insight :

- Optimization : Monitor reaction progress via TLC (silica gel, UV visualization) and purify intermediates using flash chromatography (hexane/ethyl acetate gradient) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₇₀ values) may arise from assay conditions (e.g., buffer pH, cell lines) or impurities.

Q. Methodological Approach :

- Reproducibility Checks : Standardize assays using reference compounds (e.g., staurosporine for kinase inhibition) .

- Purity Validation : Use HPLC-MS (≥95% purity; m/z calculated for C₁₉H₂₀F₃N₅O: 415.4 g/mol) .

- Structural Analog Comparison : Test derivatives lacking the CF₃ group to isolate its contribution to activity .

Advanced: What strategies optimize the yield of the benzamide coupling step?

Low yields in benzamide formation often result from steric hindrance or poor nucleophilicity of the amine.

Q. Methodological Solutions :

- Activation Reagents : Use HATU or EDCI/HOBt to enhance coupling efficiency .

- Solvent Optimization : Switch to THF or DMF to improve solubility of intermediates.

- Temperature Control : Perform reactions at 0°C to minimize side-product formation (e.g., N-acylation byproducts) .

Basic: How does the trifluoromethyl group affect the compound’s physicochemical properties?

The CF₃ group increases logP by ~0.5–1.0 units (measured via shake-flask method) and enhances metabolic stability by resisting oxidative degradation. This is critical for improving pharmacokinetic profiles in vivo .

Q. Methodological Insight :

- LogP Measurement : Use reversed-phase HPLC with a calibration curve of standard compounds.

- Metabolic Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced: What computational methods predict binding modes of this compound with target enzymes?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to model interactions.

Q. Methodological Workflow :

Target Preparation : Download protein structures (e.g., kinase domains) from the PDB.

Docking : Prioritize binding poses with the pyrimidine nitrogen forming hydrogen bonds to catalytic residues (e.g., Asp86 in EGFR).

MD Validation : Simulate for 100 ns to assess stability of the piperidine-CF₃ hydrophobic cluster .

Basic: What analytical techniques confirm the compound’s identity and purity?

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.4 ppm (benzamide aromatic protons), δ 3.8–4.2 ppm (CH₂ linker) .

- LC-MS : ESI+ mode detects [M+H]⁺ at m/z 415.4 with <5% impurities .

- Elemental Analysis : C, H, N content should match theoretical values within ±0.4% .

Advanced: How to design SAR studies to improve target selectivity?

Structure-activity relationship (SAR) studies should systematically modify:

- Piperidine Substituents : Replace with morpholine or thiomorpholine to alter H-bonding.

- Pyrimidine Substitutions : Introduce electron-withdrawing groups (e.g., Cl) at C4 to modulate π-π stacking.

Q. Methodological Example :

- Synthesize 10 analogs, screen against a kinase panel, and use clustering analysis (e.g., PCA) to identify selectivity drivers .

Basic: What safety precautions are critical during synthesis?

- Benzoyl Chloride Handling : Use a fume hood and PPE (gloves, goggles) due to lachrymatory effects.

- Waste Disposal : Quench excess acyl chloride with ice-cold sodium bicarbonate before disposal .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.